molecular formula C13H11N3O B8676610 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl- CAS No. 132686-74-9

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl-

Cat. No. B8676610
M. Wt: 225.25 g/mol
InChI Key: JAZJMDYVHIJMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl- is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

132686-74-9

Product Name

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl-

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

11-methyl-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-13(17)9-5-4-8-14-12(9)16/h2-8H,1H3,(H,15,17)

InChI Key

JAZJMDYVHIJMJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2NC(=O)C3=C1N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.4 g (0.0285 mol) of the product obtained in step b, 150 ml ethanol and 5 ml concentrated aqueous hydrochloric acid was refluxed for five hours while stirring. The clear yellowish solution that had been formed was set aside overnight. The resulting precipitate was collected by filtration and thoroughly washed with diluted aqueous ammonia. The product was dried overnight in a stream of nitrogen at room temperature and thereafter was recrystallized from n-propanol. The colorless product had a m.p. of 235°-237° C. and was identified as 6,11-dihydro-11-methyl-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one. The yield was 3.3 g (51% of theory).
Name
product
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.